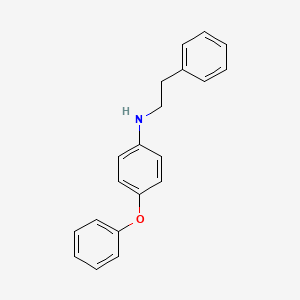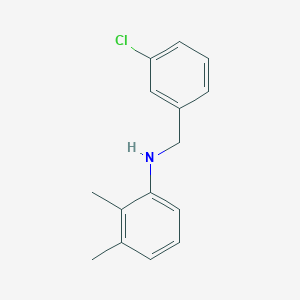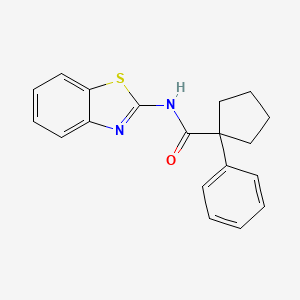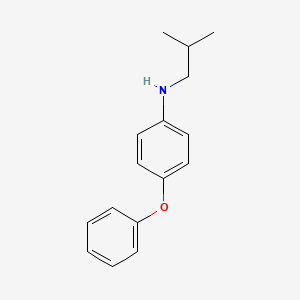
N-Isobutyl-4-phenoxyaniline
Overview
Description
Scientific Research Applications
Nucleotide Synthesis and Modification
N-Isobutyl-4-phenoxyaniline is utilized as a protective group in nucleotide synthesis. Schulhof, Molko, and Teoule (1987) demonstrated its use in oligonucleotide synthesis, where it serves as an effective protecting group for cytosine, allowing for a more efficient and mild deprotection step in the synthesis process (Schulhof, Molko, & Teoule, 1987). This is significant for the preparation of modified DNA, which is crucial in genetic research and biotechnology.
Crystal Structure Analysis
In crystallography, this compound has been studied for its structural properties. Dey and Desiraju (2004) investigated the supramolecular equivalence of various groups, including phenoxyanilines, to understand the conditional isomorphism in crystal structures (Dey & Desiraju, 2004). Their research provides insights into the crystallographic behavior of this compound derivatives, which is valuable in the field of material science.
Synthesis of Endocrine-Disrupting Isomers
In environmental chemistry, this compound is relevant in the study of nonylphenol isomers, which are recognized as environmentally significant endocrine disruptors. Boehme et al. (2010) synthesized various nonylphenol isomers for biological and environmental studies, highlighting the importance of understanding the structure and behavior of such compounds in environmental contexts (Boehme et al., 2010).
Antibacterial Activity in Food Control
The compound also finds application in food science, particularly in understanding the antibacterial activity of phenolics in the presence of meat proteins. Bouarab-Chibane et al. (2018) explored how plant phenolics, including derivatives of this compound, interact with meat proteins and their implications on antibacterial effectiveness (Bouarab-Chibane et al., 2018). This research is significant for food preservation and safety.
Biological and Pharmacological Effects
Further, in pharmacology, its derivatives are studied for their biological effects. For instance, Randad et al. (1991) investigated compounds structurally related to this compound for their potential as allosteric effectors of hemoglobin, which could have implications in treating conditions like ischemia or stroke (Randad et al., 1991).
Environmental and Material Science
In environmental and material science, the electropolymerization of phenylphenol isomers, including this compound, has been explored by Kiss et al. (2022) for the development of sensors in organic media (Kiss et al., 2022). This research is relevant for developing new materials and sensors.
Safety and Hazards
properties
IUPAC Name |
N-(2-methylpropyl)-4-phenoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13(2)12-17-14-8-10-16(11-9-14)18-15-6-4-3-5-7-15/h3-11,13,17H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDDBVYJPUREBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4,5,5-Tetramethyl-2-[3-(10-phenyl-9-anthracenyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B3074812.png)
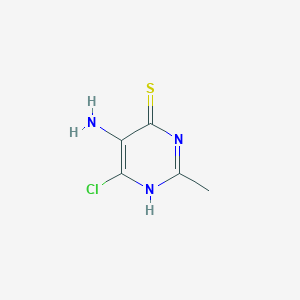
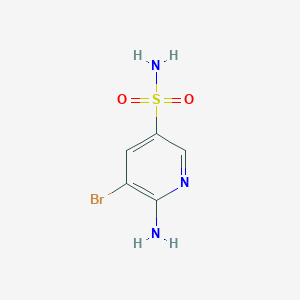

![2-[1-(4-isopropylanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B3074839.png)

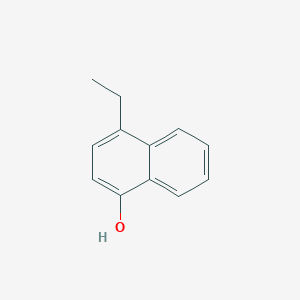

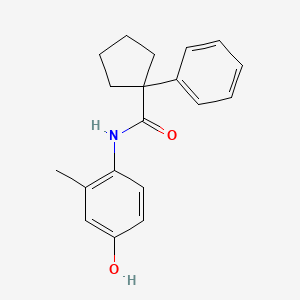
![N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B3074872.png)

